m-PEG36-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG36-Mal involves the reaction of methoxypolyethylene glycol with maleic anhydride. The reaction typically occurs in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the maleimide group. The reaction can be summarized as follows:
- Methoxypolyethylene glycol is dissolved in an appropriate solvent.
- Maleic anhydride is added to the solution.
- The reaction mixture is heated to a specific temperature, usually around 60-80°C.
- The pH of the reaction mixture is adjusted to facilitate the formation of the maleimide group.
- The reaction is monitored until completion, and the product is purified using techniques such as precipitation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using large-scale chromatography or crystallization techniques to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG36-Mal primarily undergoes substitution reactions due to the presence of the maleimide group. The maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is commonly used to link this compound to biomolecules containing thiol groups .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins or peptides.
Conditions: The reaction typically occurs at neutral to slightly basic pH (pH 7-9) and at room temperature.
Major Products
The major product formed from the reaction of this compound with thiol-containing compounds is a thioether-linked conjugate. This product retains the hydrophilic properties of the PEG spacer, enhancing the solubility and stability of the conjugated biomolecule .
Scientific Research Applications
m-PEG36-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Mechanism of Action
m-PEG36-Mal exerts its effects by forming covalent bonds with thiol groups in biomolecules. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules. The PEG spacer in this compound enhances the solubility and stability of the conjugated biomolecule, improving its overall performance in various applications .
Comparison with Similar Compounds
m-PEG36-Mal is unique due to its specific structure and functional groups. there are several similar compounds with comparable properties:
m-dPEG36-MAL: A methyl-terminated, thiol-reactive, monodispersed PEGylation product designed for surface and biomolecule modification.
m-dPEG12-MAL: A shorter PEG linker used for applications requiring shorter spacer arms.
These compounds share the common feature of having a maleimide group that reacts with thiol groups, but they differ in their PEG chain lengths and specific applications.
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H154N2O39/c1-86-8-9-88-12-13-90-16-17-92-20-21-94-24-25-96-28-29-98-32-33-100-36-37-102-40-41-104-44-45-106-48-49-108-52-53-110-56-57-112-60-61-114-64-65-116-68-69-118-72-73-120-76-77-121-75-74-119-71-70-117-67-66-115-63-62-113-59-58-111-55-54-109-51-50-107-47-46-105-43-42-103-39-38-101-35-34-99-31-30-97-27-26-95-23-22-93-19-18-91-15-14-89-11-10-87-7-5-81-78(83)4-6-82-79(84)2-3-80(82)85/h2-3H,4-77H2,1H3,(H,81,83) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODUJCWJYAVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H154N2O39 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1768.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.